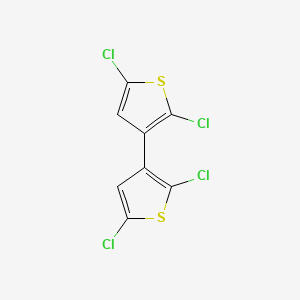
3,3'-Bithiophene, 2,2',5,5'-tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- is a chlorinated derivative of bithiophene, a compound consisting of two thiophene rings Thiophenes are sulfur-containing heterocycles that are widely studied for their electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- typically involves the chlorination of 3,3’-Bithiophene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Less chlorinated bithiophene derivatives.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to participate in electron transfer processes, making it a potential candidate for use in electronic devices. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular membranes, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Bithiophene, 2,2’,5,5’-tetrabromo-: A brominated analogue with similar electronic properties but different reactivity due to the presence of bromine atoms.
3,3’-Bithiophene, 2,2’,5,5’-tetrafluoro-: A fluorinated derivative with unique properties such as increased stability and different electronic characteristics.
Uniqueness
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- is unique due to its specific chlorination pattern, which imparts distinct reactivity and properties. The presence of chlorine atoms enhances its potential for various chemical transformations and applications in different fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
57308-99-3 |
|---|---|
Fórmula molecular |
C8H2Cl4S2 |
Peso molecular |
304.0 g/mol |
Nombre IUPAC |
2,5-dichloro-3-(2,5-dichlorothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H2Cl4S2/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h1-2H |
Clave InChI |
OFZKNVGMXFNOBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1C2=C(SC(=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


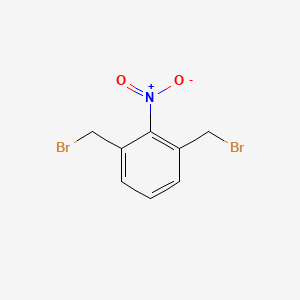
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
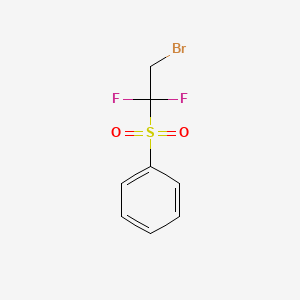
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
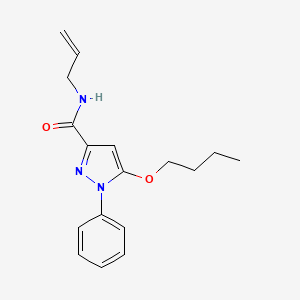

![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)



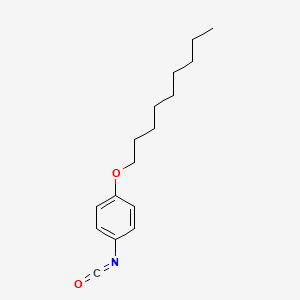
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)

![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)
